N-Boc-4-chloro-3-fluoroaniline

Overview

Description

N-Boc-4-chloro-3-fluoroaniline is a chemical compound with the molecular formula C11H13ClFNO2 and a molecular weight of 245.68 . It is also known as tert-butyl 4-chloro-3-fluorophenylcarbamate . It is a solid substance stored in dry conditions at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-Chloro-3-fluoroaniline with di-tert-butyl dicarbonate . The reaction is carried out in n-heptane at room temperature and then heated to reflux for 4 hours . The yield of this reaction is reported to be 93% .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in dry conditions at room temperature . Its physical and chemical properties such as color, density, hardness, melting and boiling points are not specified in the retrieved sources .Scientific Research Applications

Fluorescent Indicators

The compound's utility in the synthesis of fluorescent indicators is noteworthy. BODIPY (4-bora-3a,4a-diaza-s-indacene) scaffold, known for its fluorescent properties, uses derivatives of N-Boc-4-chloro-3-fluoroaniline for creating sensitive fluorescent probes. These probes are crucial for detecting pH, metal ions, anions, biomolecules, and various physical phenomena, showcasing the compound's versatility in bioimaging and analytical chemistry applications Boens, Leen, & Dehaen, 2012.

Selective Complexation of Ions

Another significant application is in the selective complexation of ions in water. Studies have shown that derivatives of this compound can be engineered to selectively bind fluoride or cyanide ions. This selective binding is crucial for environmental monitoring and remediation, where specific detection and removal of hazardous ions are required. The selective receptors show remarkable specificity, making them ideal for applications in water treatment and environmental analysis Hudnall & Gabbaï, 2007.

Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of pharmaceutical compounds. Its role in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) exemplifies its importance. A synthetic route involving Boc protection of 4-chloro-3-fluoroaniline followed by regioselective iodination and subsequent reactions demonstrates the compound's utility in medicinal chemistry. By facilitating the synthesis of crucial HIV drugs, this compound contributes significantly to the field of antiviral research Mayes et al., 2010.

Safety and Hazards

N-Boc-4-chloro-3-fluoroaniline is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

tert-butyl N-(4-chloro-3-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQFDOGCQMWYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

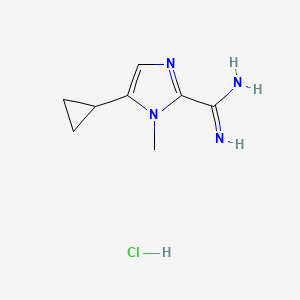

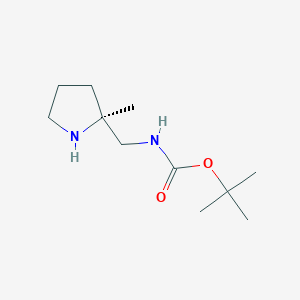

![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)

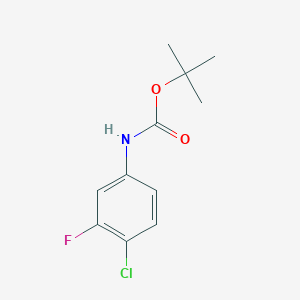

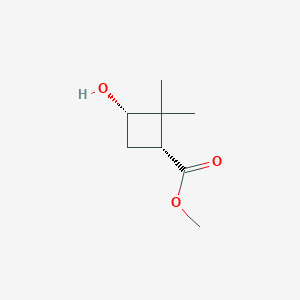

![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)

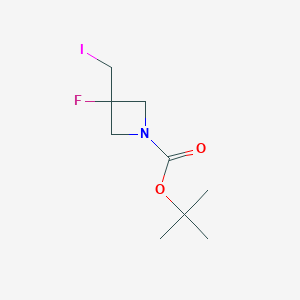

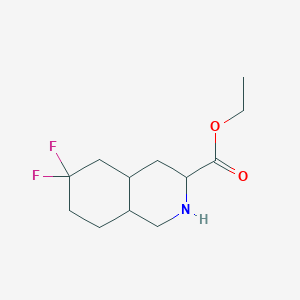

![7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester](/img/structure/B1529598.png)

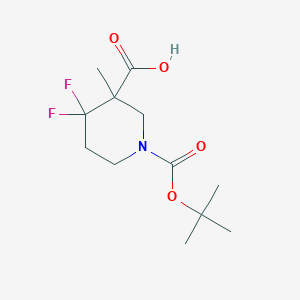

![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)